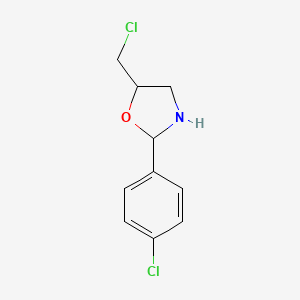

5-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazolidine

Description

Properties

IUPAC Name |

5-(chloromethyl)-2-(4-chlorophenyl)-1,3-oxazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c11-5-9-6-13-10(14-9)7-1-3-8(12)4-2-7/h1-4,9-10,13H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJPFRUMIOXIRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(N1)C2=CC=C(C=C2)Cl)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazolidine typically involves the reaction of 4-chlorobenzaldehyde with chloromethylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazolidine ring. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can lead to the formation of amines.

Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

Oxidation: Oxazolidinones

Reduction: Amines

Substitution: Various substituted oxazolidines depending on the nucleophile used

Scientific Research Applications

5-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazolidine exhibits significant biological activity primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzymatic activity. This interaction can affect various metabolic pathways within cells.

- Protein-Ligand Interactions : The compound may influence protein synthesis by interacting with bacterial ribosomal RNA or other cellular components, potentially exhibiting antimicrobial effects.

Antimicrobial Properties

Research indicates that compounds in the oxazolidinone class, including this compound, have shown promising antibacterial activity against Gram-positive bacteria.

- Activity Against Pathogens : Similar oxazolidinone derivatives have demonstrated efficacy against strains such as Staphylococcus pneumoniae and Enterococcus faecium, suggesting that this compound may possess comparable antimicrobial properties.

- Minimum Inhibitory Concentration (MIC) : Related compounds have shown significant activity at low concentrations (e.g., MIC values as low as 0.25–2 µg/mL against resistant strains), indicating potential effectiveness.

Research Applications

This compound has several applications in research and industry:

- Medicinal Chemistry : Utilized as an intermediate in synthesizing more complex organic molecules and studying enzyme inhibition mechanisms.

- Agrochemicals : Employed in producing agrochemicals due to its reactivity profile.

Case Studies

Several studies have explored the biological applications of oxazolidinones:

- Antimicrobial Efficacy : Investigations into the antimicrobial properties of similar oxazolidinone derivatives have shown effectiveness against resistant bacterial strains.

- Enzyme Interaction Studies : Research focusing on the binding affinity of this compound with biological targets like enzymes or receptors has provided insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The 4-chlorophenyl group may enhance the compound’s binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Key Observations:

Heterocycle Core Differences :

- Oxazolidines (e.g., target compound) are less aromatic than thiazoles or pyrimidines , leading to differences in stability and reactivity. For example, thiazoles (e.g., CAS 906352-61-2) exhibit lower melting points (67–69°C) compared to pyrimidines (96.5–98°C).

- The oxazolidine ring’s reduced aromaticity may decrease thermal stability but enhance flexibility for molecular interactions.

Substituent Effects: 4-Chlorophenyl vs. Chloromethyl Position: Thiazole derivatives (e.g., CAS 4771-31-7) with chloromethyl groups at position 4 show lower melting points (49–50°C), suggesting weaker intermolecular forces compared to pyrimidines.

Commercial and Synthetic Considerations :

- The discontinuation of the target compound contrasts with the commercial availability of its thiazole and pyrimidine analogs, possibly due to challenges in synthesis, stability, or efficacy.

- Higher prices for pyrimidine derivatives (e.g., ¥80,400/g) reflect complex synthesis routes compared to thiazoles or oxazolidines.

Research Findings and Functional Implications

Physicochemical Properties

Biological Activity

5-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazolidine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H11Cl2NO

- Molecular Weight : 232.11 g/mol

- Structure : The compound features a five-membered oxazolidine ring with a chloromethyl group at position 5 and a 4-chlorophenyl substituent at position 2. This configuration may enhance its lipophilicity and membrane permeability, which are critical for biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or alteration of enzymatic activity. This interaction may affect various metabolic pathways within cells.

- Protein-Ligand Interactions : The compound may influence protein synthesis by interacting with bacterial ribosomal RNA or other cellular components, potentially exhibiting antimicrobial effects .

Antimicrobial Properties

Research indicates that compounds in the oxazolidinone class, including this compound, have shown promising antibacterial activity against Gram-positive bacteria. For instance:

- Activity Against Pathogens : Similar oxazolidinone derivatives have demonstrated efficacy against strains such as Staphylococcus pneumoniae and Enterococcus faecium, suggesting that this compound may possess comparable antimicrobial properties .

- Minimum Inhibitory Concentration (MIC) : Although specific MIC values for this compound are not extensively documented, related compounds have shown significant activity at low concentrations (e.g., MIC values as low as 0.25–2 µg/mL against resistant strains) indicating potential effectiveness .

Case Studies

Several studies have explored the biological applications of oxazolidinones:

Synthesis and Applications

The synthesis of this compound typically involves nucleophilic substitution reactions where the chloromethyl group plays a crucial role in forming covalent bonds with nucleophiles. Its applications extend beyond antimicrobial use to include:

- Research Applications : Utilized as an intermediate in synthesizing more complex organic molecules and studying enzyme inhibition mechanisms.

- Industrial Use : Employed in producing agrochemicals and specialty chemicals due to its reactivity profile.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-(Bromomethyl)-2-(4-chlorophenyl)-1,3-oxazolidine | Similar structure with bromine instead of chlorine | Potentially different reactivity due to bromine |

| 5-Methyl-2-(4-chlorophenyl)-1,3-oxazolidine | Methyl group instead of chloromethyl | May exhibit different biological activities |

| 5-(Chloromethyl)-2-(phenyl)-1,3-oxazolidine | Phenyl group instead of 4-chlorophenyl | Variation in lipophilicity and biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.